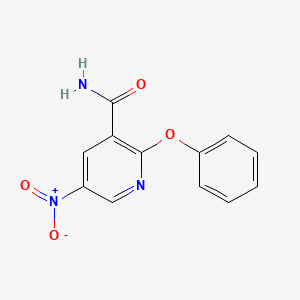
5-Nitro-2-phenoxypyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-phenoxypyridine-3-carboxamide is a chemical compound with the molecular formula C11H8N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5-Nitro-2-phenoxypyridine-3-carboxamide involves the reaction of 2-chloro-5-nitropyridine with phenol in the presence of sodium hydride (NaH) and N,N-dimethylformamide (DMF) at room temperature for 8 hours . The product is then filtered, washed, and dried under reduced pressure to yield a solid product. This solid product is further treated with a mixture of ethanol and concentrated hydrochloric acid, followed by the addition of tin(II) chloride (SnCl2) and stirring at 50°C for 3 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-phenoxypyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like tin(II) chloride.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin(II) chloride (SnCl2) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and N,N-dimethylformamide (DMF) are used for substitution reactions.
Major Products Formed
Reduction: The major product formed is 5-amino-2-phenoxypyridine-3-carboxamide.
Substitution: Depending on the substituent, various derivatives of this compound can be formed.
Scientific Research Applications
5-Nitro-2-phenoxypyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-2-phenoxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit certain enzymes and disrupt cellular processes is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-phenoxypyridine: A closely related compound with similar chemical properties.
2-Chloro-5-nitropyridine: A precursor in the synthesis of 5-Nitro-2-phenoxypyridine-3-carboxamide.
Phenol: Another precursor used in the synthesis process.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
60524-20-1 |
|---|---|
Molecular Formula |
C12H9N3O4 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
5-nitro-2-phenoxypyridine-3-carboxamide |
InChI |
InChI=1S/C12H9N3O4/c13-11(16)10-6-8(15(17)18)7-14-12(10)19-9-4-2-1-3-5-9/h1-7H,(H2,13,16) |
InChI Key |
YGVGNNMYXIFDAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















